methyl 4-methoxy-3-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate
Description
Methyl 4-methoxy-3-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate is a structurally complex benzoate ester featuring a sulfamoyl group linked to a 4-methoxytetrahydro-2H-thiopyran moiety. Its molecular architecture combines a methyl benzoate core with a methoxy substituent at the 4-position and a sulfamoyl group at the 3-position. The sulfamoyl group is further functionalized with a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl chain, introducing both sulfur-containing heterocyclic and ether functionalities.
Properties
IUPAC Name |
methyl 4-methoxy-3-[(4-methoxythian-4-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S2/c1-21-13-5-4-12(15(18)22-2)10-14(13)25(19,20)17-11-16(23-3)6-8-24-9-7-16/h4-5,10,17H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKDERTUKAYROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCSCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methoxy-3-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate is a sulfonamide compound known for its potential therapeutic applications, particularly in medicinal chemistry. This compound integrates a methoxybenzoyl moiety with a sulfamoyl group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential development in clinical applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 301.39 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Sulfonamides, including this compound, are known for their broad-spectrum antimicrobial activities. Studies have demonstrated that such compounds can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. This mechanism is particularly significant against Gram-positive and some Gram-negative bacteria.
Anti-inflammatory Activity
Research indicates that compounds with a similar structural framework exhibit anti-inflammatory effects. The presence of the methoxy and sulfamoyl groups may enhance the compound's ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxicity of related sulfonamide compounds showed that they effectively inhibited cell proliferation in various cancer cell lines, suggesting potential anticancer properties.
- In Vivo Efficacy : In vivo studies using animal models have indicated that compounds similar to this compound can significantly reduce tumor growth in xenograft models, highlighting their potential as anticancer agents.
- Resistance Mechanisms : Investigations into multidrug-resistant strains of bacteria have revealed that certain modifications in sulfonamide structures could overcome resistance mechanisms, making them more effective against resistant pathogens.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in folate metabolism, disrupting nucleic acid synthesis in bacteria.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells by binding to tubulin and inhibiting microtubule dynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural similarities with sulfonylurea herbicides, such as metsulfuron-methyl , ethametsulfuron-methyl , and triflusulfuron-methyl (Table 1). These analogues feature a methyl benzoate backbone paired with sulfonylurea or sulfamoyl groups, though their heterocyclic components and substituents differ significantly.
Table 1: Structural and Functional Comparison
Structural Divergences and Implications
Heterocyclic Moieties :
- The target compound incorporates a tetrahydrothiopyran ring, a sulfur-containing six-membered heterocycle, whereas sulfonylurea herbicides like metsulfuron-methyl utilize a 1,3,5-triazine ring. Thiopyran derivatives are less common in agrochemicals but may influence bioavailability and metabolic stability due to sulfur’s lipophilicity .
- The 4-methoxy group on the thiopyran ring introduces steric and electronic effects distinct from the triazine’s substituents (e.g., trifluoroethoxy in triflusulfuron-methyl).
Functional Group Variations: The sulfamoyl group (N–S bond) in the target compound contrasts with the sulfonylurea (N–S–N–C=O) linkage in analogues.
Physicochemical Properties: The thiopyran ether and methoxy groups may enhance the compound’s solubility in nonpolar environments compared to triazine-based herbicides, which rely on polar substituents (e.g., trifluoroethoxy) for soil mobility .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling methyl 4-methoxy-3-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate in laboratory settings?
- Methodological Guidance :
- PPE : Wear protective gloves, safety glasses, and lab coats to avoid dermal/ocular exposure (Category 4 acute toxicity) .
- Ventilation : Use BS-approved fume hoods or well-ventilated areas to minimize inhalation risks (Category 4 inhalation hazard) .
- Storage : Store in tightly sealed containers in cool, dry conditions away from heat and direct sunlight to preserve stability .
- Emergency Measures : Immediate decontamination of exposed skin/clothing and access to hand-wash/eye stations .
Q. What synthetic strategies are reported for analogous sulfamoyl-containing benzoate derivatives?
- Methodological Guidance :
- Stepwise Functionalization : Use nucleophilic substitution on chlorotriazine intermediates to introduce methoxy and sulfamoyl groups, as seen in triazine-based syntheses .
- Coupling Reactions : Employ amidation or sulfonylation steps using activated esters (e.g., thiadiazolyl methoxy groups) to assemble the core benzoate scaffold .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate pure products .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
- Methodological Guidance :
- NMR Spectroscopy : Use H and C NMR to confirm methoxy, sulfamoyl, and thiopyran substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify sulfonamide (S=O stretch ~1350 cm) and ester (C=O stretch ~1700 cm) functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields during multi-step synthesis of this compound?
- Methodological Guidance :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or base catalysts (e.g., KCO) to enhance coupling efficiency .
- Solvent Optimization : Evaluate aprotic solvents (DMF, DMSO) for sulfonylation steps to improve solubility and reaction rates .
- In-Line Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times .
Q. How should discrepancies between theoretical and experimental spectral data be resolved?
- Methodological Guidance :
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches .
- Isotopic Labeling : Synthesize N- or C-labeled analogs to clarify ambiguous peaks in complex spectra .
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for crystal structure validation) .
Q. What role does the sulfamoyl group play in designing derivatives for structure-activity relationship (SAR) studies?
- Methodological Guidance :
- Bioisosteric Replacement : Substitute the sulfamoyl group with carbamate or urea moieties to modulate target binding .
- Electron-Withdrawing Effects : Assess how sulfamoyl’s electron-withdrawing nature influences aromatic ring reactivity in electrophilic substitutions .
- Solubility Modulation : Introduce polar substituents (e.g., hydroxyl groups) to the thiopyran ring to balance lipophilicity .
Q. What methods are recommended for evaluating compound stability under varying experimental conditions?
- Methodological Guidance :
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and identify toxic byproducts (e.g., SO gases) .
- Photodegradation Studies : Expose samples to UV light and monitor degradation via HPLC-MS to identify photolabile groups .
- Hydrolytic Stability : Test pH-dependent stability in aqueous buffers (pH 2–12) to determine shelf-life under biological conditions .
Q. How can researchers analyze impurities or byproducts formed during synthesis?
- Methodological Guidance :
- HPLC-PDA/MS : Use reverse-phase chromatography with photodiode array (PDA) and mass detection to separate and identify trace impurities .
- NMR Spectroscopy : Employ F or P NMR (if applicable) to detect halogenated or phosphorylated byproducts .
- Quantitative Analysis : Calculate impurity levels using calibration curves from pure reference standards .
Notes on Evidence Usage
- Safety protocols are derived from SDS data (Categories 1–4, 21) .
- Synthetic strategies reference triazine and thiadiazole-based methodologies .
- Spectroscopic and stability data integrate fluorometric and crystallographic studies .
- Advanced questions on SAR and impurity analysis draw from structural analogs and agrochemical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
